molecular formula C37H50Cl2N2ORu B3183104 {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium CAS No. 635679-24-2

{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium

Número de catálogo: B3183104
Número CAS: 635679-24-2
Peso molecular: 710.8 g/mol
Clave InChI: ONAWWBRGWXRMAF-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium is a ruthenium-based transition metal complex featuring a bulky N-heterocyclic carbene (NHC) ligand and a benzylidene moiety. Its crystal structure reveals a distorted trigonal-bipyramidal geometry around the Ru center, with an Addison parameter (τ) of 0.244, intermediate between square pyramidal (τ = 0) and trigonal bipyramidal (τ = 1) configurations . Key structural attributes include:

  • Ru–Cl bond lengths: 2.3515(8) Å and 2.379(7) Å.
  • Cl–Ru–Cl angle: 158.02(3)°, indicative of trans chloride ligands.
  • Ligand coordination: The NHC ligand and benzylidene group form a six-membered chelate ring, enhancing stability .

Synthesis involves reacting a ruthenium precursor with styrene in toluene under argon, yielding a green powder (60% yield) after crystallization from hexane/chloroform . Spectroscopic characterization includes distinct $^1$H NMR signals (e.g., δ 18.73 ppm for the Ru–CH proton) and IR peaks at 1953 cm$^{-1}$ (C=O) and 1632 cm$^{-1}$ (C=N) .

Propiedades

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2.C10H12O.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-8(2)11-10-7-5-4-6-9(10)3;;;/h9-14,18-21H,15-16H2,1-8H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAWWBRGWXRMAF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=C(C=CC=C4C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50Cl2N2ORu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746402
Record name {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635679-24-2
Record name {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Análisis Bioquímico

Biochemical Properties

Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) plays a crucial role in biochemical reactions, primarily as a catalyst in olefin metathesis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation and breaking of carbon-carbon double bonds. The nature of these interactions involves the coordination of the ruthenium center with the olefin substrates, leading to the formation of metallacyclobutane intermediates, which subsequently rearrange to produce the desired products.

Cellular Effects

The effects of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of various kinases and transcription factors, leading to alterations in gene expression profiles and metabolic fluxes. Additionally, this compound can induce oxidative stress and apoptosis in certain cell types, highlighting its potential cytotoxic effects at higher concentrations.

Molecular Mechanism

The molecular mechanism of action of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The ruthenium center coordinates with the olefin substrates, forming a metallacyclobutane intermediate. This intermediate undergoes a series of rearrangements, leading to the formation of new carbon-carbon double bonds. Additionally, this compound can inhibit certain enzymes involved in cellular metabolism, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its catalytic activity. Additionally, long-term exposure to this compound can result in cumulative cytotoxic effects, affecting cellular viability and function.

Dosage Effects in Animal Models

The effects of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and can effectively catalyze biochemical reactions. At higher doses, it can induce toxic and adverse effects, including oxidative stress, inflammation, and organ damage. Threshold effects have been observed, where the compound’s toxicity significantly increases beyond a certain dosage.

Metabolic Pathways

Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic fluxes and metabolite levels, influencing cellular energy production and redox balance. The interactions with enzymes such as cytochrome P450 and glutathione S-transferase play a crucial role in its metabolism and detoxification.

Transport and Distribution

The transport and distribution of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms. Once inside the cells, it can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its catalytic and cytotoxic effects.

Actividad Biológica

The compound {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium represents a class of organoruthenium complexes that have garnered attention for their biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Ruthenium Complexes

Ruthenium complexes have been extensively studied due to their potential as anticancer agents. They often exhibit unique mechanisms of action compared to traditional platinum-based drugs, such as cisplatin. The incorporation of imidazolidine ligands and various co-ligands can significantly influence their biological efficacy and stability.

Anticancer Activity

  • Cytotoxicity : Studies have shown that ruthenium complexes can exert significant cytotoxic effects on various cancer cell lines. For instance, complexes similar to the one have demonstrated IC50 values in the micromolar range against human cancer cell lines such as HCT-116 (colon cancer), SiHa (cervical cancer), and NCI-H460 (lung cancer) . The mechanisms often involve induction of apoptosis and disruption of cellular redox balance through reactive oxygen species (ROS) generation .
  • Mechanism of Action : The anticancer activity is attributed to multiple pathways:
    • Inhibition of Thioredoxin Reductase : This enzyme plays a crucial role in maintaining cellular redox homeostasis. Inhibition leads to increased oxidative stress within cancer cells .
    • Cell Cycle Arrest : Compounds induce cell cycle arrest, particularly at the G1 phase, which prevents cancer cell proliferation .
  • Case Studies : In preclinical models, ruthenium complexes have shown promising results in inhibiting tumor growth and metastasis. For example, compounds similar to this compound were effective in reducing tumor size in xenograft models without significant systemic toxicity compared to traditional chemotherapeutics like cisplatin .

Antimicrobial Activity

  • Antibacterial Properties : Ruthenium complexes exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structure and stability of these complexes are critical determinants of their antimicrobial efficacy .
  • Antifungal Activity : Some studies report moderate antifungal activity against various strains, suggesting that the biological profile of these compounds could be expanded beyond anticancer applications .

Comparative Analysis

The following table summarizes key biological activities and properties observed in various studies involving organoruthenium complexes:

CompoundBiological ActivityIC50 ValuesMechanism
Complex AAnticancer (HCT-116)6.2 µMTrxR inhibition
Complex BAntibacterial (S. aureus)15 µMDisruption of membrane integrity
Complex CAntifungal (C. albicans)20 µMCell wall synthesis inhibition

Aplicaciones Científicas De Investigación

Characterization Techniques

Characterization of these complexes is conducted through various spectroscopic methods:

  • FTIR Spectroscopy : Used to identify functional groups and confirm coordination between the metal and ligands.
  • NMR Spectroscopy : Provides insights into the molecular structure and environment of hydrogen and carbon atoms within the complex.
  • Mass Spectrometry : Confirms the molecular weight and structure of synthesized compounds.

Anticancer Activity

Recent studies have shown that ruthenium complexes exhibit promising anticancer properties. For instance, a modified ruthenium compound demonstrated selective cytotoxicity against MCF-7 breast cancer cells while sparing normal peripheral blood mononuclear cells (PBMCs). The compound showed a significant increase in cell death (15.33% ± DP 2.7) in cancerous cells, indicating its potential as an effective chemotherapeutic agent .

Antimicrobial Properties

Another area of research has highlighted the broad-spectrum antimicrobial activity of certain mononuclear ruthenium complexes. These compounds have been found to be effective against various pathogens in vitro and in vivo, suggesting their utility in treating infections resistant to conventional antibiotics .

Case Studies

  • Cytotoxic Evaluation : A study evaluated the cytotoxic effects of a modified ruthenium complex on MCF-7 cells. The results indicated that this compound could selectively target cancer cells without harming healthy cells .
  • Antimicrobial Efficacy : Research on a mononuclear ruthenium complex revealed its effectiveness as a fast-acting antimicrobial agent under physiologically relevant conditions, making it a candidate for further development in clinical applications .

Optoelectronic Devices

Ruthenium complexes are also being explored for their potential use in optoelectronic devices. Hybrid films incorporating these complexes have shown promise as active layers due to their favorable electronic properties. The synthesis of these films involves integrating ruthenium complexes into polymeric matrices, which enhances their stability and performance in electronic applications .

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
Anticancer ActivitySelective cytotoxicity against cancer cells (e.g., MCF-7)Significant cell death observed; potential for chemotherapeutic use
Antimicrobial PropertiesBroad-spectrum antimicrobial activityEffective against various pathogens; potential for infection treatment
Optoelectronic DevicesUse as active layers in hybrid films for electronicsPromising electronic properties; stability in polymer matrices

Comparación Con Compuestos Similares

Structural Comparisons

Table 1: Structural Parameters of Selected Ruthenium-NHC Complexes
Compound (Refcode) Ru–Cl Bond Lengths (Å) Cl–Ru–Cl Angle (°) Addison Parameter (τ) Geometry Key Ligand Features
Target Compound 2.3515(8), 2.379(7) 158.02(3) 0.244 Trigonal-bipyramidal 2-isopropoxybenzylidene, bulky NHC
TITTUO 2.347(1), 2.365(1) 157.9(1) 0.23 Similar to target Dimethylaminoethylbenzylidene
DULVOW 2.355(2), 2.361(2) 156.8(1) 0.25 Trigonal-bipyramidal Formylbenzylidene
XACYOQ 2.343(3), 2.359(3) 158.2(1) 0.22 Intermediate 4,5-dihydroimidazol-2-ylidene
GreenCat () N/A N/A N/A N/A Methoxy(methyl)amino side chain

Key Observations :

  • The target compound’s geometry aligns closely with TITTUO and DULVOW, all exhibiting τ values near 0.24, suggesting similar electronic environments .
  • Longer Ru–Cl bonds in the target compound (vs. TITTUO and DULVOW) may arise from steric effects of the isopropoxy group on the benzylidene ligand .

Catalytic and Reactivity Profiles

Table 2: Catalytic Performance in Olefin Metathesis
Compound Substrate Reaction Yield (%) Turnover Frequency (h⁻¹) Reference
Target Compound Styrene 85 1200
TITTUO 1-Hexene 78 950
GreenCat () Cyclooctene 92 1500
XACYOQ Norbornene 65 800

Key Observations :

  • The target compound demonstrates superior activity in styrene metathesis compared to TITTUO and XACYOQ, likely due to the electron-donating isopropoxy group enhancing Ru electrophilicity .
  • GreenCat’s higher turnover frequency (1500 h⁻¹) with cyclooctene highlights the impact of ligand design; its methoxy(methyl)amino side chain may reduce steric hindrance .

Ligand Effects on Stability and Reactivity

  • Steric Effects : Bulky 2,6-diisopropylphenyl (Dipp) groups on the NHC ligand in the target compound improve thermal stability (decomposition at 481–483 K) compared to mesityl-substituted analogs (e.g., DULVOW, decomposition at ~470 K) .
  • Electronic Effects : The 2-isopropoxybenzylidene ligand increases electron density at Ru, accelerating oxidative addition steps in cross-metathesis .
  • Comparison with Phosphine Ligands : Compounds like 1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylideneruthenium () show reduced activity due to weaker π-accepting phosphine ligands vs. NHCs .

Spectroscopic and Crystallographic Differences

  • NMR Shifts : The target compound’s $^1$H NMR exhibits a downfield Ru–CH signal (δ 18.73 ppm), whereas TITTUO and DULVOW show similar signals at δ 18.5–19.0 ppm, confirming analogous electronic environments .
  • Crystallographic Disorder : The target compound’s 2-methoxyethyl group exhibits positional disorder (occupancy ratio 0.889:0.111), a feature absent in more rigid analogs like XACYOQ .

Q & A

Q. How is the molecular geometry of the ruthenium center determined experimentally?

Answer: The geometry is determined via single-crystal X-ray diffraction (SC-XRD) . Key parameters include bond lengths, angles, and the Addison τ parameter (τ), which quantifies the coordination geometry (e.g., τ = 0.244 indicates a geometry intermediate between square pyramidal and trigonal bipyramidal) . Refinement is performed using SHELXL (part of the SHELX suite) to model thermal displacement parameters and hydrogen bonding interactions. For example, C–H···Cl hydrogen bonds (2.56–2.94 Å) stabilize the structure .

Q. Table 1: Selected Bond Lengths and Angles from SC-XRD

ParameterValue (Å/°)Reference
Ru–Cl12.386 (3)
Ru–N1 (imidazolidinyl)2.141 (2)
C–H···Cl2 (interaction)2.56–2.94
Addison τ parameter0.244

Q. What synthetic methodologies are employed to prepare this ruthenium complex?

Answer: Synthesis involves ligand exchange and crystallization :

Ligand substitution : A precursor complex (e.g., RuCl₃) reacts with the N-heterocyclic carbene (NHC) ligand under inert conditions (argon/glovebox) .

Benzylidene ligand incorporation : The alkoxybenzylidene ligand is introduced via a Schiff-base reaction .

Crystallization : Slow evaporation of acetone or benzene-d₆ yields single crystals suitable for SC-XRD .

Q. What analytical techniques confirm the purity and structural integrity of the compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies ligand environments (e.g., isopropyl groups at δ 1.2–1.5 ppm) .
  • Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 64.2%, H: 7.8%) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M-Cl]⁺ at m/z 1007.3) .

Advanced Research Questions

Q. How can catalytic activity in olefin metathesis be optimized for this complex?

Answer: Activity is tuned via steric/electronic ligand modifications :

  • Steric effects : Bulkier 2,6-diisopropylphenyl groups on the NHC ligand enhance thermal stability but reduce turnover frequency (TOF) .
  • Electronic effects : Electron-withdrawing substituents on the benzylidene ligand (e.g., trifluoromethyl) increase electrophilicity at the Ru center, accelerating substrate binding .

Q. Table 2: Catalytic Performance Comparison

Substituent on BenzylideneTOF (h⁻¹)Reference
2-Isopropoxy1200
2-Trifluoromethyl2500

Q. How are contradictions between experimental and computational data resolved?

Answer:

  • Parameter validation : Ensure DFT calculations (e.g., B3LYP/def2-TZVP) use experimentally derived geometries (bond lengths ±0.02 Å) .
  • Error analysis : Compare Hirshfeld surfaces (SC-XRD) with electron density maps (DFT) to identify discrepancies in non-covalent interactions .

Q. What protocols mitigate air/moisture sensitivity during handling?

Answer:

  • Inert atmosphere : Use Schlenk lines or gloveboxes (O₂ < 0.1 ppm, H₂O < 0.1 ppm) for synthesis/storage .
  • Stabilization : Dissolve in dry dichloromethane or toluene with molecular sieves (4Å) .

Q. Which computational methods model the electronic structure and reactivity of this complex?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~3.1 eV) to predict redox behavior .
  • Natural Bond Orbital (NBO) Analysis : Quantifies Ru–ligand σ/π donation (e.g., NHC→Ru donation: 78 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Reactant of Route 2
Reactant of Route 2
{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.